molecular formula C18H18Cl2N2 B7745542 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride

2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride

Cat. No.: B7745542
M. Wt: 333.3 g/mol
InChI Key: AYOMYOKDCVTCRA-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring and a chlorine atom at the 4-position of the quinazoline ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylaniline and 4-chlorobenzoyl chloride.

    Formation of Intermediate: 4-tert-butylaniline reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.

    Hydrochloride Formation: The final step involves the conversion of the quinazoline compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position of the quinazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions involve the use of a base such as potassium phosphate and solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the quinazoline ring with the boronic acid derivative.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a probe to investigate the function of specific proteins or enzymes.

    Medicine: It has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A related compound with a similar tert-butyl group attached to the phenyl ring.

    4-Chloroquinazoline: A simpler quinazoline derivative with a chlorine atom at the 4-position.

    2-(4-tert-Butylphenyl)ethanol: Another compound with a tert-butylphenyl group but with an ethanol moiety instead of a quinazoline ring.

Uniqueness

2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride is unique due to the combination of its tert-butylphenyl and chloroquinazoline moieties This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-chloroquinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2.ClH/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17;/h4-11H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOMYOKDCVTCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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